molecular formula C13H10FNO2 B14769181 4-Fluoro-4'-methyl-3'-nitrobiphenyl

4-Fluoro-4'-methyl-3'-nitrobiphenyl

Cat. No.: B14769181
M. Wt: 231.22 g/mol
InChI Key: GOSZQRLJEFUQRW-UHFFFAOYSA-N
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Description

4-Fluoro-4'-methyl-3'-nitrobiphenyl is a biphenyl derivative featuring fluorine, methyl, and nitro substituents at the 4-, 4'-, and 3'-positions, respectively (molecular formula: C₁₃H₁₀FNO₂). The compound’s electronic properties are influenced by the electron-withdrawing nitro (-NO₂) and fluorine (-F) groups, which modulate reactivity in further functionalization (e.g., nitro reduction to amino groups) .

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-methyl-2-nitrobenzene

InChI

InChI=1S/C13H10FNO2/c1-9-2-3-11(8-13(9)15(16)17)10-4-6-12(14)7-5-10/h2-8H,1H3

InChI Key

GOSZQRLJEFUQRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 4-Fluoro-4’-methyl-3’-nitrobiphenyl typically involves a multi-step process. One common method includes the nitration of 4-fluoro-4’-methylbiphenyl. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts. The nitration reaction is carried out at low temperatures to control the reaction rate and yield the desired nitro compound .

For industrial production, the process may be scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

4-Fluoro-4’-methyl-3’-nitrobiphenyl undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 4-fluoro-4’-methyl-3’-aminobiphenyl, while oxidation of the methyl group produces 4-fluoro-4’-carboxy-3’-nitrobiphenyl .

Scientific Research Applications

4-Fluoro-4’-methyl-3’-nitrobiphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 4-Fluoro-4’-methyl-3’-nitrobiphenyl exerts its effects depends on its chemical structure and the specific context of its use. For example, in biochemical assays, the nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to target molecules. The pathways involved may include interactions with enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key biphenyl derivatives based on substituent positions, synthesis, and properties:

Compound Name Substituents Molecular Formula Synthesis Method Yield (%) Physical Form Catalyst Recyclability
4-Fluoro-4'-methyl-3'-nitrobiphenyl 4-F, 4'-CH₃, 3'-NO₂ C₁₃H₁₀FNO₂ Suzuki coupling* N/A Solid (inferred) High (Pd/BNC)
4-Fluoro-4'-nitrobiphenyl 4-F, 4'-NO₂ C₁₂H₈FNO₂ Suzuki coupling 91 Yellow solid Yes (4 cycles)
4-Fluoro-2-nitrobiphenyl 4-F, 2-NO₂ C₁₂H₈FNO₂ Classical nitration N/A Not reported Unknown
4:4'-Difluoro-2-nitrodiphenyl 4-F, 4'-F, 2-NO₂ C₁₂H₇F₂NO₂ Nitration of difluorodiphenyl N/A m.p. 94–94.5°C Not applicable

Notes:

  • Substituent positioning critically impacts electronic and steric properties. For example: The para-nitro group in 4-fluoro-4'-nitrobiphenyl enhances electron withdrawal, favoring reduction to amino derivatives (99% yield with Pd/BNC) . Ortho-nitro substitution (e.g., 4-fluoro-2-nitrobiphenyl) may hinder catalytic accessibility due to steric effects.
  • Fluorine substituents improve thermal stability and alter dipole moments, influencing mesogenic behavior in liquid crystals (e.g., fluorinated alkoxy nitrobiphenyls) .

Key Research Findings

Catalytic Superiority : Pd/BNC outperforms traditional catalysts in Suzuki reactions, combining high efficiency (>90% yield) with recyclability .

Substituent-Driven Reactivity : Para-nitro groups facilitate efficient reduction to amines, whereas ortho-substituted derivatives may require harsher conditions .

Ecological Impact : Fluorinated biphenyls with nitro groups necessitate stringent disposal protocols to mitigate aquatic toxicity risks .

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